molecular formula C10H9BrO3 B6157478 3-(4-bromo-2-methylphenyl)-2-oxopropanoic acid CAS No. 1936546-18-7

3-(4-bromo-2-methylphenyl)-2-oxopropanoic acid

Cat. No.: B6157478
CAS No.: 1936546-18-7
M. Wt: 257.1
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Description

3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid is a substituted phenylpyruvic acid derivative characterized by a 2-oxopropanoic acid backbone attached to a 4-bromo-2-methylphenyl group. This compound is typically synthesized via condensation reactions between substituted anilines and malonic acid derivatives under reflux conditions .

Properties

CAS No.

1936546-18-7

Molecular Formula

C10H9BrO3

Molecular Weight

257.1

Purity

95

Origin of Product

United States

Preparation Methods

Diazotization and Sandmeyer Reaction

2-Methylaniline undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at −5°C. Subsequent Sandmeyer reaction with copper(I) bromide (CuBr) introduces the bromine atom, yielding 4-bromo-2-methylaniline (92–94% purity).

Gabriel Synthesis for Side Chain Introduction

4-Bromo-2-methylaniline is alkylated with diethyl bromomalonate via the Gabriel synthesis. Hydrolysis with potassium hydroxide (KOH) produces 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoic acid, which is oxidized to the target keto acid using pyridinium chlorochromate (PCC).

Key Data :

  • Overall yield: 62–67%

  • Critical oxidation step: PCC in dichloromethane (DCM), 25°C, 12 h

Suzuki-Miyaura Cross-Coupling Approach

Boronic Ester Preparation

2-Methylphenylboronic acid is synthesized from 2-bromo-4-methylbenzene via Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and palladium acetate (Pd(OAc)₂).

Coupling with Bromo-Keto Acid

The boronic ester reacts with ethyl 2-oxo-3-bromopropanoate under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Acidic hydrolysis (HCl, reflux) yields the target compound.

Comparative Performance :

CatalystYield (%)Purity (%)
Pd(OAc)₂/XPhos8195
PdCl₂(dppf)7693

Direct Bromination of Preformed Keto Acid

Synthesis of 3-(2-Methylphenyl)-2-oxopropanoic Acid

2-Methylbenzaldehyde undergoes condensation with malonic acid in pyridine, followed by decarboxylation to form the keto acid.

Electrophilic Bromination

Bromination employs N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light. This radical mechanism minimizes di-substitution:

ConditionOutcome
NBS (1.05 eq)88% mono-brominated
No UV<5% conversion

Enzymatic Synthesis and Biocatalysis

Whole-Cell Biotransformation

Recombinant E. coli expressing cytochrome P450 BM3 mutants catalyze para-bromination of 3-(2-methylphenyl)-2-oxopropanoic acid. Key advantages include:

  • Water-based reaction medium

  • 91–94% regioselectivity

  • 55–60% isolated yield

Immobilized Enzyme Systems

Cross-linked enzyme aggregates (CLEAs) of chloroperoxidase retain 80% activity after five cycles, reducing catalyst costs .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-2-methylphenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol, and the carboxylic acid group can be reduced to an aldehyde or alcohol.

    Condensation Reactions: The compound can participate in condensation reactions with amines to form amides or with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Reduction: Products include alcohols or aldehydes depending on the extent of reduction.

    Condensation: Products include amides or esters formed through reactions with amines or alcohols, respectively.

Scientific Research Applications

3-(4-bromo-2-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-methylphenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways depending on its structure and the nature of the target molecule.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 3-(4-bromo-2-methylphenyl)-2-oxopropanoic acid with related compounds:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 4-Br, 2-CH₃ C₁₀H₉BrO₃ 257.08 High lipophilicity (Br), moderate acidity (pKa ~2.5–3.5)
3-(4-Benzoylphenylamino)-3-oxopropanoic acid 4-Benzoylamino C₁₆H₁₃NO₄ 283.28 Polar due to amide group; enhanced hydrogen bonding
3-(Indol-3-yl)-2-oxopropanoic acid Indol-3-yl C₁₁H₉NO₃ 203.19 Aromatic heterocycle; involved in tryptophan metabolism
3-(4-Methoxyphenyl)-2-oxopropanoic acid 4-OCH₃ C₁₀H₁₀O₄ 194.18 Electron-donating OCH₃ reduces acidity; improved water solubility
3-(4-Fluorophenyl)-2-oxopropanoic acid 4-F C₉H₇FO₃ 182.15 Electron-withdrawing F increases acidity; lower molecular weight
3-(4-Hydroxy-3-methoxyphenyl)-2-oxopropanoic acid 4-OH, 3-OCH₃ C₁₀H₁₀O₅ 210.18 Hydrogen bonding (OH); antioxidant properties
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid 3-Br, 4-OH, 5-OCH₃ C₁₀H₉BrO₅ 289.08 Multi-substituted; potential antimicrobial activity

Key Research Findings

Substituent Effects on Acidity: Electron-withdrawing groups (Br, F) lower the pKa of the α-keto acid (e.g., 3-(4-fluorophenyl)-2-oxopropanoic acid has pKa ~1.8–2.2 vs. ~2.5–3.5 for bromo-methyl analog) .

Metabolic Pathways: Indolyl derivatives are enriched in microbial pathways (e.g., 3-(3-indolyl)-2-oxopropanoic acid in tryptophan metabolism), whereas brominated analogs are less studied in this context .

Synthetic Utility: Methoxy and benzoyl-substituted derivatives are intermediates in peptide coupling (e.g., 3-(4-benzoylphenylamino)-3-oxopropanoic acid in photo-probe synthesis ).

Biological Activity

3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid is an organic compound with significant potential in medicinal chemistry. Its structure, characterized by a bromine atom at the para position of the phenyl ring and a methyl group at the ortho position relative to the carboxylic acid group, suggests unique biological activities that warrant detailed exploration.

  • Molecular Formula : C10H9BrO3
  • Molecular Weight : Approximately 257.081 g/mol
  • Structural Features :
    • Bromine substitution enhances interaction with biological targets.
    • The keto group contributes to its reactivity and binding affinity.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and anticancer research.

1. Anti-inflammatory Activity

Studies have shown that this compound may act as a pharmacophore in drug design aimed at treating inflammatory diseases. The presence of the bromine atom is believed to enhance its efficacy by improving binding interactions with inflammatory mediators.

2. Anticancer Potential

The compound is being investigated for its potential in cancer therapy. Preliminary studies suggest that it may inhibit specific pathways associated with tumor growth and proliferation. The mechanism of action likely involves interaction with molecular targets involved in cell signaling and apoptosis.

The mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that it interacts with enzymes and receptors, influencing various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes that are critical in inflammatory and cancerous processes.
  • Receptor Modulation : It could modulate receptor activity, thereby altering cellular responses to external stimuli.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
Phenylpyruvic AcidC9H10O3Parent compound without bromination
3-(4-Chlorophenyl)-2-oxopropanoic AcidC10H9ClO3Chlorine substitution instead of bromine
3-(4-Fluorophenyl)-2-oxopropanoic AcidC10H9F O3Fluorine substitution instead of bromine

The presence of bromine in this compound is significant as it may facilitate specific interactions not achievable with chlorine or fluorine substitutions, enhancing its therapeutic potential.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

  • In Vitro Studies : These studies demonstrated that this compound exhibits notable inhibition against certain cancer cell lines, suggesting its potential as an anticancer agent.
  • In Vivo Studies : Animal models treated with this compound showed reduced inflammation markers, supporting its role as an anti-inflammatory agent.
  • Structure-Activity Relationship (SAR) Studies : Investigations into the SAR have indicated that modifications to the bromine and methyl groups can significantly alter biological activity, paving the way for further optimization in drug development.

Q & A

Q. What are the optimal synthetic routes for 3-(4-bromo-2-methylphenyl)-2-oxopropanoic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves halogenation of a phenyl precursor followed by coupling with a keto-acid moiety. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., THF, chloroform) enhance reaction efficiency .
  • Catalysts : Zinc powder or transition-metal catalysts aid in halogen retention during coupling .
  • Temperature : Maintain 0–25°C to prevent bromine substitution or decomposition .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization for high purity (>95%) .

Table 1 : Comparison of Synthetic Approaches for Halogenated 2-Oxopropanoic Acids

MethodStarting MaterialKey Reagents/ConditionsYieldReference
Halogenation2-MethylphenylBr₂, FeCl₃, CHCl₃, 0°C60–70%
CouplingBromophenyl + keto-acidZn, THF, N₂ atmosphere, 25°C75–85%

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine’s deshielding effect on adjacent protons) .
  • X-ray Crystallography : Use SHELXL for refinement; resolve tautomerism via hydrogen-bonding networks .
  • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups .

Table 2 : Key Spectral Data for Structural Analogs

Compound¹³C NMR (C=O, ppm)X-ray Crystallography (Space Group)
3-(4-Hydroxy-3-methoxyphenyl)-2-oxo...195.2P2₁/c

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer :
  • Cross-validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian, B3LYP/6-31G* basis set).
  • Dynamic Effects : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol forms) .
  • SHELX Refinement : Use restraints for disordered atoms in crystallographic models .

Table 3 : Discrepancy Analysis in Structural Data

TechniqueObserved C=O Bond Length (Å)Expected Range (Å)Resolution Strategy
X-ray1.211.20–1.23Apply ADPs for thermal motion
DFT Calculation1.22-Adjust solvent model

Q. What computational strategies predict the bromine substituent’s reactivity in nucleophilic substitution?

  • Methodological Answer :
  • DFT Studies : Calculate Fukui indices to identify electrophilic sites (bromine’s σ-hole) .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on reaction barriers .
  • Docking Studies : Predict steric hindrance from the 2-methyl group on substitution rates .

Q. How can enzymatic interaction studies elucidate this compound’s role in biochemical pathways?

  • Methodological Answer :
  • Kinetic Assays : Measure IC₅₀ against target enzymes (e.g., oxidoreductases) using UV-Vis spectrophotometry.
  • Isotopic Labeling : Use ¹⁸O-labeled analogs to track decarboxylation pathways .
  • Structural Mimicry : Compare with natural substrates like 4-hydroxyphenylpyruvate (HMDB0011714) .

Q. What experimental designs are effective for studying tautomeric stability under physiological conditions?

  • Methodological Answer :
  • pH-Dependent Studies : Use ¹H NMR in buffers (pH 2–12) to monitor keto-enol equilibria .
  • Microscopy : Track crystal polymorph transitions via hot-stage microscopy .

Table 4 : Tautomeric Ratios at pH 7.4

TautomerPopulation (%)Stability (ΔG, kcal/mol)
Keto85-2.1
Enol15+1.3

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